molecular formula C11H20N2O2 B1522141 Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate CAS No. 1210400-73-9

Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate

Cat. No. B1522141
M. Wt: 212.29 g/mol
InChI Key: YFZOFHLEBUKZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate (E2-TBCA) is a synthetic compound that has been used in a variety of scientific research applications. It is an ester of tert-butyl(2-cyanoethyl)amine and ethyl acetate, and is a colorless liquid at room temperature. This compound has been used in various studies for its ability to act as a catalyst in the synthesis of various compounds, as well as its biochemical and physiological effects.

Scientific Research Applications

Controlled Exposure Studies

A study by Nihlen, Löf, and Johanson (1998) on Ethyl tert-butyl ether (ETBE), a compound structurally similar to Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate, evaluated its uptake, disposition, and proposed metabolites in humans. The study found that ETBE and its metabolites like tert-butyl alcohol (TBA) and acetone were analyzed in exhaled air, blood, and urine, indicating its metabolism and elimination pathways (Nihlen, Löf, & Johanson, 1998).

Synthesis and Polymerization

Gao, Sanda, and Masuda (2003) discussed the synthesis and polymerization of novel amino acid-derived acetylene monomers, suggesting potential routes for creating advanced materials or therapeutic agents. Such methodologies could apply to Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate for synthesizing polymers or other compounds with significant properties (Gao, Sanda, & Masuda, 2003).

Anticonvulsant and Neuropathic Pain Research

King et al. (2011) advanced a class of anticonvulsants termed functionalized amino acids (FAAs), with derivatives showing potent anticonvulsant and neuropathic pain protection activities. This study's exploration of primary amino acid derivatives (PAADs) underscores the relevance of amino acid derivatives in medical research, potentially including Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate (King et al., 2011).

properties

IUPAC Name

ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-5-15-10(14)9-13(8-6-7-12)11(2,3)4/h5-6,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZOFHLEBUKZBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCC#N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.